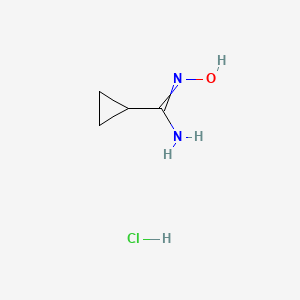

N'-hydroxycyclopropanecarboximidamide hydrochloride

描述

准备方法

The synthesis of N’-hydroxycyclopropanecarboximidamide hydrochloride involves the reaction of cyclopropanecarboximidamide with hydroxylamine hydrochloride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity .

化学反应分析

N’-hydroxycyclopropanecarboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction may produce cyclopropanemethanamine derivatives .

科学研究应用

N’-hydroxycyclopropanecarboximidamide hydrochloride has several scientific research applications:

作用机制

The mechanism of action of N’-hydroxycyclopropanecarboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure . This interaction can affect various biochemical pathways, leading to changes in cellular processes .

相似化合物的比较

N’-hydroxycyclopropanecarboximidamide hydrochloride can be compared with other similar compounds, such as:

Cyclopropanecarboximidamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

Cyclopropanecarboxylic acid: Contains a carboxyl group instead of the imidamide group, leading to different chemical properties and applications.

Cyclopropanemethanamine: Has an amine group instead of the imidamide group, which can influence its chemical behavior and biological effects.

The uniqueness of N’-hydroxycyclopropanecarboximidamide hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

生物活性

N'-hydroxycyclopropanecarboximidamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound features a cyclopropane ring with a hydroxyl group and a carboximidamide functional group. This unique structure contributes to its reactivity and interactions with biological targets. The compound's molecular formula is C₅H₈ClN₃O, with a molecular weight of approximately 165.59 g/mol.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and other interactions with enzymes and receptors. The hydroxy and carboximidamide groups can participate in various biochemical reactions, influencing enzyme activity and cellular signaling pathways. Its rigid cyclopropane structure may enhance binding affinity to specific targets, thereby modulating biological responses.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential to inhibit microbial growth. Studies utilizing bioautography techniques have demonstrated its effectiveness against various bacterial strains .

- Enzyme Inhibition : Initial findings suggest that it may inhibit key enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

- Potential Therapeutic Applications : Given its structural characteristics, the compound is being explored as a precursor in drug development, particularly for conditions requiring modulation of specific enzymatic activities .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study utilizing bioautographic techniques revealed that this compound displayed significant inhibition zones against tested microorganisms, indicating its potential as an antimicrobial agent .

- Enzyme Interaction Studies : Research focusing on enzyme inhibition highlighted that the compound could effectively bind to and inhibit enzymes critical for cellular metabolism. These findings suggest possible applications in treating metabolic diseases.

- Drug Development Potential : As part of ongoing research, this compound is being evaluated for its role as a prodrug in the synthesis of nucleoside analogs, which may enhance therapeutic efficacy against viral infections .

Comparative Analysis

To understand the uniqueness of this compound, it is valuable to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-hydroxycyclopropanecarboximidamide | Lacks methyl group | Similar reactivity but different binding characteristics |

| 2-methylcyclopropanecarboximidamide | Lacks hydroxy group | Variations in biological activity due to structural differences |

| Cyclopropanecarboximidamide | Basic structure without hydroxy and methyl groups | Fundamental reactivity but less specificity in biological interactions |

The presence of both the hydroxy and methyl groups in this compound enhances its biological activity compared to other structurally similar compounds.

常见问题

Q. Basic: What are the optimized synthetic routes for N'-hydroxycyclopropanecarboximidamide hydrochloride, and how can purity be ensured?

Methodological Answer:

The compound is synthesized via a two-step process:

Cyclopropane carboxamide formation : React cyclopropanecarbonyl chloride with hydroxylamine under basic conditions (e.g., NaOH) to form the intermediate N'-hydroxycyclopropanecarboximidamide.

Hydrochloride salt formation : Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization from ethanol/ether to isolate the hydrochloride salt.

Key Parameters :

- Yield : ~52% (intermediate step) .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

- Purity Validation : Confirm via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR analysis.

Q. Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer :

1H NMR (400 MHz, DMSO-d6):

- δ 8.69 (s, 1H, -NH), 5.18 (br. s, 2H, -OH), 1.31 (dq, J = 8.4, 5.2 Hz, 1H, cyclopropane CH), 0.71–0.49 (m, 4H, cyclopropane CH2) .

Additional Techniques : - FT-IR : Confirm N-H (3200–3300 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches.

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 100.12 (free base) and 136.58 (hydrochloride) .

- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical values).

Table 1: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH | 8.69 | Singlet | 1H |

| -OH | 5.18 | Broad | 2H |

| Cyclopropane CH | 1.31 | Doublet of q | 1H |

| Cyclopropane CH2 | 0.71–0.49 | Multiplet | 4H |

Q. Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.

- Exposure Mitigation : Avoid inhalation (use N95 masks) and skin contact (emergency showers accessible).

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Desiccate to prevent hydrolysis .

- Waste Disposal : Neutralize with dilute NaOH before disposal as hazardous organic waste.

Note : Toxicity data is limited; assume acute toxicity and treat spills with inert adsorbents (e.g., vermiculite) .

Q. Advanced: How does the cyclopropane ring influence the compound’s stability in aqueous vs. nonpolar solvents?

Methodological Answer :

The strained cyclopropane ring enhances reactivity:

- Aqueous Media : Prone to ring-opening under acidic conditions (pH < 3) via protonation at the imine nitrogen. Monitor degradation via HPLC (retention time shifts).

- Nonpolar Solvents (e.g., DCM, THF) : Stable for ≥48 hours at 25°C. Stabilize solutions with 1% triethylamine to prevent HCl-mediated degradation.

Experimental Design :

Prepare 1 mM solutions in water (pH 2–7) and organic solvents.

Analyze stability at 0, 24, and 48 hours using UV-Vis (λmax = 260 nm) and LC-MS.

Table 2: Stability in Selected Solvents

| Solvent | pH | Degradation (%) at 48h |

|---|---|---|

| Water | 2 | 98 |

| Water | 7 | 15 |

| DCM | – | <5 |

Q. Advanced: What crystallographic techniques can resolve structural ambiguities in derivatives of this compound?

Methodological Answer :

Single-Crystal X-ray Diffraction (SC-XRD) :

- Grow crystals via vapor diffusion (e.g., ethanol/water).

- Resolve cyclopropane ring geometry and hydrogen-bonding networks (e.g., N–H···Cl interactions in hydrochloride salts) .

Key Parameters : - Space Group : P21/c (common for small organic salts).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

Case Study : A related cyclopropane derivative showed C–C bond lengths of 1.50–1.52 Å, confirming ring strain .

Q. Advanced: How can this compound serve as a precursor in medicinal chemistry applications?

Methodological Answer :

The hydroxylamine and cyclopropane moieties enable:

Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions to append aryl groups (e.g., for kinase inhibitor synthesis).

Biological Activity Screening :

- Antimicrobial Assays : Test against Gram-positive bacteria (MIC via broth dilution).

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (IC50 determination via stopped-flow spectroscopy) .

Example Protocol :

- Step 1 : React with 4-bromophenylboronic acid (Pd(PPh3)4, K2CO3, DMF, 80°C).

- Step 2 : Purify via flash chromatography and evaluate IC50 against hCA-II.

属性

IUPAC Name |

N'-hydroxycyclopropanecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4(6-7)3-1-2-3;/h3,7H,1-2H2,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLAICCBOIZZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=N/O)/N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。